4-(4-Amino-naphthalen-1-ylazo)-phenol
Description
4-(4-Amino-naphthalen-1-ylazo)-phenol (C₁₆H₁₃N₃O) is an azo dye characterized by an amino (-NH₂) group at the 4-position of the naphthalene ring and a phenol (-OH) group at the para-position of the phenyl ring, connected via an azo (-N=N-) bridge . This structure facilitates intramolecular charge transfer (ICT), a critical feature for nonlinear optical (NLO) properties and photonic applications. Azo dyes are widely studied for their tunable electronic properties, which depend on substituent effects and π-conjugation .
Properties
CAS No. |
74217-45-1 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-[(4-aminonaphthalen-1-yl)diazenyl]phenol |
InChI |
InChI=1S/C16H13N3O/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-18-11-5-7-12(20)8-6-11/h1-10,20H,17H2 |
InChI Key |
FFDPIXCSGZIVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound generally proceeds via two main steps:
Step 1: Diazotization
An aromatic amine, specifically 4-amino-naphthalene, is treated with nitrous acid (generated in situ from sodium nitrite and acid) under cold conditions (0–5 °C) to form the corresponding diazonium salt.Step 2: Azo Coupling
The diazonium salt is then coupled with phenol under alkaline conditions to yield the azo compound this compound.
This classic diazotization and coupling approach is widely used for azo dye synthesis due to its reliability and efficiency.
Detailed Reaction Conditions and Parameters
Research Data and Analysis
Yield and Purity Considerations
- The diazotization step requires careful temperature control (0–5 °C) to maintain the stability of the diazonium salt and prevent side reactions or decomposition.
- Coupling reactions are favored in alkaline media, which deprotonate the phenol, increasing its nucleophilicity and enhancing coupling efficiency.
- Recrystallization from ethanol or ethanol-DMF mixtures improves the purity of the final azo dye and can achieve yields in the range of 60–80%.
Spectroscopic Characterization
Typical characterization of this compound includes:
- UV-Vis Spectroscopy: Strong absorption due to azo chromophore.
- IR Spectroscopy: Characteristic bands for -N=N- azo group and phenolic -OH.
- NMR Spectroscopy: Signals corresponding to aromatic protons and amino substituents confirm structure.
Summary Table of Preparation Methods
| Parameter | Description/Condition | Impact on Synthesis |
|---|---|---|
| Aromatic amine | 4-Amino-naphthalene | Precursor for diazonium salt |
| Diazotization reagent | Sodium nitrite (NaNO2) + HCl | Forms diazonium salt under acidic conditions |
| Temperature (diazotization) | 0–5 °C | Stability of diazonium salt |
| Coupling partner | Phenol | Coupling to form azo dye |
| pH (coupling) | Alkaline (NaOH or Na2CO3) | Enhances nucleophilicity and coupling efficiency |
| Solvent for purification | Ethanol or ethanol-DMF | Improves purity and crystallinity |
| Typical yield | 60–80% | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-naphthalen-1-ylazo)-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(4-Amino-naphthalen-1-ylazo)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Mechanism of Action
The mechanism of action of 4-(4-Amino-naphthalen-1-ylazo)-phenol involves its interaction with molecular targets through its azo group (N=N) and phenolic hydroxyl group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of colored complexes. The molecular pathways involved include:
Binding to proteins and nucleic acids: The compound can form covalent bonds with amino acids and nucleotides, affecting their function.
Generation of reactive oxygen species (ROS): In certain conditions, the compound can generate ROS, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 4-(4-Amino-naphthalen-1-ylazo)-phenol with structurally analogous azo-phenol derivatives:
Key Observations :
- Electron-donating groups (e.g., -NH₂) enhance ICT and reduce HOMO-LUMO gaps, improving NLO responses .
- Electron-withdrawing groups (e.g., -NO₂, -COOH) increase dipole moments but may hinder charge transfer unless balanced with donor groups .
- Dual hydroxyl groups (e.g., 1-(4-Hydroxyphenylazo)-2-naphthalenol) promote aggregation and redshifted absorption, useful in sensor applications .
Nonlinear Optical (NLO) Properties
NLO performance is quantified by parameters such as hyperpolarizability (β), third-order susceptibility (χ³), and nonlinear refractive index (n₂).
*Not an azo compound but included for NLO benchmarking. †Estimated from structural analogs. ‡Theoretical predictions based on substituent effects.
Key Observations :
- Azo compounds with amino donors exhibit higher β and χ³ values compared to nitro-substituted analogs due to stronger ICT .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Amino-naphthalen-1-ylazo)-phenol, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via diazo coupling between 4-aminonaphthalene derivatives and phenol precursors. A typical procedure involves:
- Dissolving 4-aminonaphthalene in ethanol with glacial acetic acid as a catalyst.
- Adding a phenol derivative (e.g., 4-hydroxybenzaldehyde) under reflux (4–6 hours) to form the azo bond .
- Purification via recrystallization or column chromatography.
- Key variables include pH control (to stabilize the diazonium intermediate) and temperature optimization to minimize side reactions.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- UV-Vis : Confirm the azo group’s π→π* transition (~400–500 nm) and n→π* transition (~300–350 nm) .
- FTIR : Identify characteristic peaks for –N=N– (1450–1600 cm⁻¹), phenolic –OH (3200–3600 cm⁻¹), and aromatic C–H stretching .
- NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and amino groups (δ ~5 ppm, exchangeable) .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer :
- The azo group is prone to photodegradation; store in amber vials under inert gas (N₂/Ar) .
- Avoid acidic conditions, which may protonate the amino group and reduce solubility .
Advanced Research Questions
Q. How does hydrogen bonding influence the crystal packing of this compound, and what software tools are recommended for structural refinement?
- Methodological Answer :
- The phenolic –OH and amino groups participate in intermolecular hydrogen bonds, forming chains or sheets. Use graph-set analysis (e.g., Etter’s rules) to categorize motifs like D (donor) and A (acceptor) patterns .
- Refinement software: SHELXL for small-molecule crystallography and SHELXPRO for macromolecular interfaces. Validate hydrogen-bond geometries using Mercury or OLEX2 .
Q. What experimental strategies can resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-validate data using complementary techniques:
- Compare experimental UV-Vis spectra with NIST reference data .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Perform X-ray diffraction for unambiguous structural assignment .
- Replicate synthesis under standardized conditions to isolate batch-specific variations .
Q. How can this compound be functionalized for applications in conductive polymers or optoelectronic materials?
- Methodological Answer :
- Oxidative polycondensation : Use H₂O₂ or NaOCl in alkaline media (pH 10–12) at 50–90°C to form polymeric networks via phenolic –OH coupling .
- Electrochemical characterization : Measure conductivity via cyclic voltammetry (CV) to assess redox activity of the azo group .
Q. What biological assays are suitable for evaluating the compound’s potential as a protein kinase inhibitor or antimicrobial agent?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure binding affinity to kinases .
- Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Correlate activity with logP values to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
